benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
Description
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a carbamate derivative characterized by a benzyl-protected amine group and a diamino-dioxobutan-2-yl moiety. The compound’s stereochemistry (2R configuration) and functional groups make it a candidate for applications in peptide synthesis and enzyme inhibition studies. Its structure combines a carbamate group for amine protection and a diamino-dioxo unit, which may confer chelation properties or binding affinity to biological targets .
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1 |
InChI Key |
NGQXBWKMPPALND-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Scheme and Conditions
Analytical and Characterization Data
The preparation process includes detailed analytical characterization to confirm structure and purity:
- NMR Spectroscopy: To confirm the chemical shifts corresponding to carbamate and amino groups.
- Mass Spectrometry: To verify molecular weight and fragmentation patterns.
- Chromatography (HPLC/LC-MS): To assess purity and separate intermediates.
- Optical Rotation: To confirm stereochemical integrity of the (2R) center.
- X-ray Crystallography (if available): To definitively establish stereochemistry and molecular conformation.
Summary of Research Findings and Optimization
- The acid-catalyzed condensation method is central but sensitive to solvent and acidity.
- Early-stage intermediates can be isolated and characterized, providing insight into reaction pathways.
- Solvent choice and acidity must be optimized to maximize yield and minimize byproducts.
- Protection of amino groups via benzyl carbamate is effective for controlling reactivity.
- Stereochemical control is maintained by starting from chiral precursors or using stereoselective catalysts.
- Patent literature provides additional synthetic strategies for related carbamate derivatives, emphasizing heterocyclic ring formation and functional group transformations.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.
Comparison with Similar Compounds
Table 1: Key Properties of Benzyl N-[(2R)-1,4-Diamino-1,4-dioxobutan-2-yl]carbamate and Analogs
Table 2: Reactivity and Stability Comparison
Research Findings and Implications
- Enzyme Inhibition: The target compound’s diamino-dioxo group may mimic transition states in protease catalysis, similar to leupeptin’s carbamimidamido group. However, its smaller size could limit binding affinity compared to larger inhibitors like those in .
- Synthetic Utility : Benzyl carbamates are preferred for their stability in solid-phase peptide synthesis, whereas tert-butyl variants () are used in solution-phase reactions requiring acid-labile protection .
- Stereochemical Impact : The (2R) configuration in the target compound may enhance chiral recognition in asymmetric synthesis or target binding, contrasting with racemic analogs in .
Biological Activity
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Chemical Formula : C12H15N3O4
- CAS Number : 962-51-6
Structural Characteristics
The compound features a carbamate functional group linked to a benzyl moiety and a dioxobutan derivative. The presence of the amino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
- Antioxidant Activity : Potential scavenging of free radicals due to its structural components.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Specific enzyme targets not yet identified |
Case Study 1: Anticancer Activity
In a study published by Echemi, this compound was evaluated for its anticancer properties. The results indicated a significant reduction in the viability of cancer cell lines when treated with this compound. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate, and how do reaction conditions influence stereochemical purity?
- Methodology : Use a stepwise approach combining carbamate protection and selective amine activation. For example, tert-butyl carbamate derivatives are synthesized via Boc protection of amines in 1,4-diaminobutane under anhydrous conditions, followed by coupling with benzyl chloroformate . Optimize temperature (25–40°C) and solvent (e.g., 1,4-dioxane) to minimize racemization. Monitor stereochemistry via chiral HPLC or NMR (e.g., -NMR coupling constants).
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?
- Methodology : Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques:
- NMR : Analyze - and -NMR for carbamate carbonyl signals (~155–160 ppm) and amine proton environments.
- FT-IR : Confirm carbamate C=O stretches (~1700 cm) and amide N-H bends (~3300 cm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
Q. What are the critical impurities or byproducts to monitor during synthesis?
- Common impurities :
- Diastereomers : Arising from incomplete stereochemical control during carbamate formation.
- Hydrolysis products : Degraded carbamate groups under acidic/basic conditions.
- Residual solvents : 1,4-dioxane (ICH Q3C Class 2 solvent limit: 380 ppm).
- Analytical methods : Use reversed-phase HPLC with UV detection (210–254 nm) and LC-MS for trace analysis .
Advanced Research Questions
Q. How does the stereochemistry at the 2R position influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?
- Methodology : Conduct comparative studies using enantiomeric pairs (2R vs. 2S):
- Kinetic assays : Measure reaction rates in peptide bond formation (e.g., with activated esters).
- Molecular docking : Simulate interactions with target enzymes (e.g., proteases) to assess stereospecific binding.
- Stability studies : Compare hydrolysis rates under physiological pH (7.4) vs. acidic conditions (pH 2.0) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Case example : Conflicting reports on carbamate hydrolysis rates.
- Experimental design : Perform accelerated stability studies (40°C/75% RH) across pH 2–8. Use Arrhenius plots to extrapolate shelf life.
- Contradiction resolution : Identify buffer-specific catalytic effects (e.g., phosphate buffers accelerate hydrolysis vs. acetate buffers) .
Q. How can researchers design degradation studies to identify major degradation pathways?
- Protocol :
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (3% HO).
- LC-MS/MS analysis : Characterize degradation products (e.g., benzyl alcohol from carbamate cleavage).
- Mechanistic insights : Use isotopic labeling (-HO) to track hydrolysis pathways .
Q. What computational tools predict the compound’s solubility and permeability for in vitro assays?
- In silico methods :
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., PAMPA assay correlations).
- Solubility prediction : Employ Hansen solubility parameters (HSPiP software) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 84%) for analogous carbamates?
- Root cause analysis :
- Purification methods : Column chromatography vs. recrystallization (e.g., tert-butyl carbamate yields vary by solvent polarity).
- Side reactions : Competing acylation at primary vs. secondary amines.
- Mitigation : Optimize stoichiometry (e.g., 1.2 eq. BocO per amine) and reaction time (12–24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
